molecular formula C28H23NO6 B11127562 Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Cat. No.: B11127562
M. Wt: 469.5 g/mol
InChI Key: FEFHHZNUZXOYNM-UHFFFAOYSA-N
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Description

Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylacetic acid with 3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrole under acidic conditions, followed by esterification with methanol . The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in monitoring and controlling the reaction parameters, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate (referred to as Compound A) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

Compound A has the molecular formula C29H25NOC_{29}H_{25}NO and features a complex structure that includes a tetrahydrochromeno-pyrrole moiety. The presence of the methoxyphenyl group is significant as it often contributes to the compound's biological properties.

Anticancer Properties

Research indicates that Compound A exhibits anticancer activity through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that Compound A can inhibit the proliferation of cancer cell lines. For instance, it was evaluated against several human cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the micromolar range.
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating intrinsic pathways involving caspase cascades.

Anti-inflammatory Effects

Compound A has also been investigated for its anti-inflammatory properties :

  • Inhibition of Nitric Oxide Production : In vitro studies demonstrated that Compound A significantly reduces lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages. This effect is comparable to established anti-inflammatory agents.
  • Cyclooxygenase Inhibition : It has been suggested that Compound A may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain signaling.

The mechanisms underlying the biological activities of Compound A are multifaceted:

  • Interaction with Enzymes : Molecular docking studies suggest that Compound A binds effectively to target enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may modulate key signaling pathways such as NF-kB and MAPK pathways, which are crucial for cell survival and inflammatory responses.

Case Studies

  • In Vivo Efficacy : In a murine model of cancer, administration of Compound A led to a significant reduction in tumor size compared to control groups. Histopathological analyses revealed decreased proliferation markers and increased apoptosis within tumor tissues.
  • Safety Profile : Toxicological assessments indicated that Compound A exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Data Summary

Biological ActivityObservationsReferences
Anticancer ActivitySignificant cytotoxicity against cancer cells
Induction of ApoptosisActivation of caspase pathways
Anti-inflammatory EffectsReduced NO production in macrophages
COX InhibitionPotential inhibition of COX enzymes

Properties

Molecular Formula

C28H23NO6

Molecular Weight

469.5 g/mol

IUPAC Name

methyl 4-[2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C28H23NO6/c1-33-20-13-7-17(8-14-20)15-16-29-24(18-9-11-19(12-10-18)28(32)34-2)23-25(30)21-5-3-4-6-22(21)35-26(23)27(29)31/h3-14,24H,15-16H2,1-2H3

InChI Key

FEFHHZNUZXOYNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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